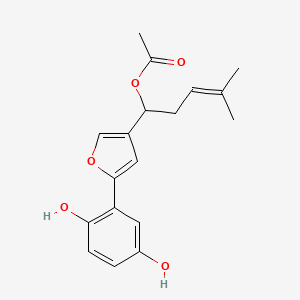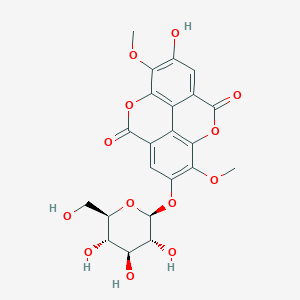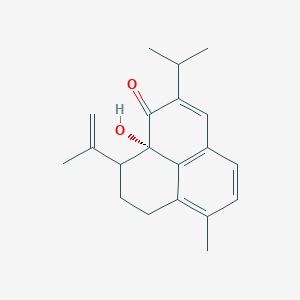
UR-144 N-(2-hydroxypentyl) metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UR-144 N-(2-hydroxypentyl) isomer is a synthetic cannabinoid that differs from the parent compound, UR-144, by the addition of a hydroxyl group to the alkyl chain. It is a potential metabolite of UR-144, based on the first pass metabolism of similar compounds by cytochrome P450 in the liver. The physiological and toxicological properties of this compound have not been studied. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Detection in Hair Samples
A study by Park et al. (2014) described a method for detecting UR-144 and its metabolites, including UR-144 N-(2-hydroxypentyl), in hair samples. This method helps prove the use of synthetic cannabinoids by excluding the possibility of passive smoke exposure (Park et al., 2014).
Metabolite Detection in Urine
Grigoryev et al. (2013) detected phase I metabolites of UR-144 in urine samples from patients with suspected drug intoxication. The study highlights the detection of mono-hydroxylated metabolites of UR-144 as a method to establish UR-144 ingestion (Grigoryev et al., 2013).
Structural Elucidation of Metabolites
Watanabe et al. (2018) characterized several metabolites of synthetic cannabinoid UR-144 using NMR spectroscopy. This study is significant for understanding the structural aspects of UR-144 metabolites, which is crucial for forensic and toxicological analyses (Watanabe et al., 2018).
Forensic and Clinical Investigations
A study by Wohlfarth et al. (2013) focused on identifying major urinary targets of XLR-11 metabolism, a synthetic cannabinoid similar to UR-144. The study provided crucial data for forensic and clinical investigations related to synthetic cannabinoid intake (Wohlfarth et al., 2013).
Analysis of Pyrolysis Products
Adamowicz et al. (2013) examined UR-144 and its pyrolysis product in blood and their metabolites in urine. This study is vital for understanding the effects of UR-144 and its degradation products, especially in cases of intoxication (Adamowicz et al., 2013).
Propiedades
Nombre del producto |
UR-144 N-(2-hydroxypentyl) metabolite |
|---|---|
Fórmula molecular |
C21H29NO2 |
Peso molecular |
327.5 |
InChI |
InChI=1S/C21H29NO2/c1-6-9-14(23)12-22-13-16(15-10-7-8-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19,23H,6,9,12H2,1-5H3 |
Clave InChI |
ZEPXGQZTNGWWTF-UHFFFAOYSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=CN(CC(O)CCC)C3=C2C=CC=C3 |
Sinónimos |
(1-(2-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1163886.png)